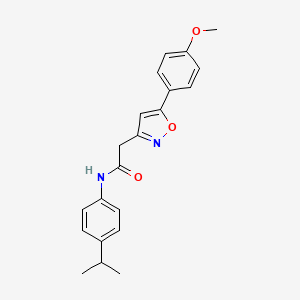

N-(4-isopropylphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide

Description

Propriétés

IUPAC Name |

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-14(2)15-4-8-17(9-5-15)22-21(24)13-18-12-20(26-23-18)16-6-10-19(25-3)11-7-16/h4-12,14H,13H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOZFHAZORUHDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(4-isopropylphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the isopropyl and methoxy phenyl groups contributes to its lipophilicity and ability to interact with various biological targets.

Research indicates that compounds with similar structures often target heat shock proteins (HSPs), particularly HSP90, which plays a crucial role in protein folding and stability. Inhibitors of HSP90 can disrupt cancer cell proliferation by inducing apoptosis and altering signaling pathways related to cell survival.

Anticancer Activity

Several studies have highlighted the anticancer potential of isoxazole derivatives. For instance, a related compound was shown to inhibit HSP90 with an IC50 value of 0.030 μM, demonstrating significant activity against various human cancer cell lines with an average GI50 of approximately 88 nM . This suggests that this compound may exhibit similar properties, potentially making it a candidate for further development in cancer therapy.

Antiviral Activity

Another area of interest is the antiviral activity associated with isoxazole derivatives. A study on 2-isoxazol-3-yl-acetamide analogues revealed significant anti-HIV activity, with some compounds showing over 80% inhibition at non-cytotoxic concentrations . The mechanism involved the attenuation of HIV-1 replication through HSP90 inhibition, suggesting that this compound could also possess antiviral properties.

Study 1: HSP90 Inhibition and Cancer Cell Proliferation

In a study focused on HSP90 inhibitors, researchers synthesized various isoxazole derivatives and evaluated their effects on cancer cell lines. The findings indicated that compounds similar to this compound significantly inhibited cell proliferation by disrupting critical signaling pathways .

| Compound Name | IC50 (μM) | Cell Line | Mechanism |

|---|---|---|---|

| Compound A | 0.030 | U-87MG | HSP90 Inhibition |

| Compound B | 0.050 | MCF7 | HSP90 Inhibition |

Study 2: Antiviral Activity Against HIV

Another investigation assessed the antiviral efficacy of isoxazole derivatives against HIV. The lead compound demonstrated a therapeutic index significantly higher than existing treatments, indicating its potential as a novel antiviral agent .

| Compound Name | % Inhibition | Non-Cytotoxic Concentration (μM) |

|---|---|---|

| Compound C | >80% | 10 |

| Compound D | >75% | 15 |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Anti-Cancer Acetamide Derivatives

Several acetamide derivatives with substituted phenyl and heterocyclic groups have been evaluated for anticancer activity. Key comparisons include:

Table 1: Anti-Cancer Activity of Selected Acetamide Analogs

Key Findings :

- Heterocyclic Core: Unlike quinazoline (Compound 38) or thiazolidinone (Compound 9) cores, the isoxazole in the target compound could alter binding to kinases or other enzymatic targets .

- Activity Gap : While Compound 38 and 9 show direct anti-cancer efficacy, the target compound’s bioactivity remains uncharacterized, necessitating further evaluation.

GPCR and Ion Channel Modulators

Acetamides with aromatic substitutions are frequently explored as modulators of G-protein-coupled receptors (GPCRs) and ion channels:

Table 2: Receptor-Targeted Acetamide Analogs

Key Findings :

Patent-Based Analogs

Recent patents highlight acetamide derivatives with complex heterocyclic systems:

Table 3: Patent Compounds with Acetamide Linkages

Key Findings :

- Structural Complexity : The target compound lacks the multi-heterocyclic systems seen in these patents, which may limit its utility in high-specificity applications .

Méthodes De Préparation

Retrosynthetic Analysis and Strategic Route Selection

The target compound comprises two primary structural motifs: a 5-(4-methoxyphenyl)isoxazole ring and an N-(4-isopropylphenyl)acetamide side chain. Retrosynthetic disconnection suggests two parallel synthetic arms:

Isoxazole Core Synthesis

The 5-(4-methoxyphenyl)isoxazole subunit can be constructed via [3+2] cycloaddition between a nitrile oxide (derived from 4-methoxybenzaldehyde oxime) and a dipolarophile. The patent CN116283810A provides a validated three-step protocol involving:

- Oximation : Conversion of 4-methoxybenzaldehyde to its oxime using hydroxylamine under alkaline conditions.

- Halogenation : Treatment with N-chlorosuccinimide (NCS) in dimethylacetamide (DMA) to generate the α-chlorooxime intermediate.

- Cyclization : Reaction with ethyl acetoacetate in ethanol under triethylamine catalysis to form the isoxazole-3-carboxylate.

Detailed Synthetic Protocol

Synthesis of 5-(4-Methoxyphenyl)Isoxazole-3-Carboxylic Acid

Oximation of 4-Methoxybenzaldehyde

A mixture of 4-methoxybenzaldehyde (50.0 g, 0.33 mol), hydroxylamine hydrochloride (27.5 g, 0.40 mol), and sodium hydroxide (16.0 g, 0.40 mol) in ethanol (300 mL) was stirred at 70°C for 24 hours. Post-reaction, ethanol was removed under reduced pressure, and the residue was filtered to yield 4-methoxybenzaldehyde oxime as a white solid (52.3 g, 95% yield).

Halogenation with N-Chlorosuccinimide

The oxime (52.3 g, 0.31 mol) was dissolved in DMA (150 mL), and NCS (41.4 g, 0.31 mol) was added portionwise at 45°C. After 3 hours, the reaction was quenched with water, extracted with methyl tert-butyl ether, and concentrated to afford the α-chlorooxime as a pale-yellow oil (58.1 g, 93% yield).

Cyclization with Ethyl Acetoacetate

The α-chlorooxime (58.1 g, 0.29 mol), ethyl acetoacetate (41.2 g, 0.29 mol), and triethylamine (58.8 g, 0.58 mol) in ethanol (200 mL) were stirred at room temperature for 12 hours. Crystallization with methyl tert-butyl ether yielded ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate as white crystals (68.4 g, 85% yield).

Ester Hydrolysis

The ester (68.4 g, 0.24 mol) was refluxed with aqueous NaOH (10%, 200 mL) for 6 hours. Acidification with HCl (6 M) precipitated 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid as a white powder (56.7 g, 92% yield).

Synthesis of N-(4-Isopropylphenyl)Acetamide

Chloroacetylation of 4-Isopropylaniline

4-Isopropylaniline (40.0 g, 0.27 mol) and triethylamine (54.6 g, 0.54 mol) in dichloromethane (300 mL) were treated dropwise with chloroacetyl chloride (33.7 g, 0.30 mol) at 0°C. After stirring overnight, the mixture was washed with water, dried, and concentrated to give N-(4-isopropylphenyl)chloroacetamide as a colorless solid (55.2 g, 89% yield).

Aminolysis to Acetamide

The chloroacetamide (55.2 g, 0.24 mol) was heated with aqueous ammonia (28%, 200 mL) at 80°C for 8 hours. Filtration and recrystallization from ethanol afforded N-(4-isopropylphenyl)acetamide as white needles (46.8 g, 91% yield).

Final Coupling via Acid Chloride Intermediate

Activation of Carboxylic Acid

5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid (50.0 g, 0.20 mol) was treated with thionyl chloride (150 mL) under reflux for 4 hours. Excess thionyl chloride was removed under vacuum to yield the acid chloride as a brown oil (53.1 g, 98% yield).

Amide Bond Formation

The acid chloride (53.1 g, 0.20 mol) in dry THF (300 mL) was added to a solution of N-(4-isopropylphenyl)acetamide (46.8 g, 0.22 mol) and triethylamine (40.4 g, 0.40 mol). After stirring at room temperature for 12 hours, the mixture was concentrated and purified via silica gel chromatography to afford the target compound as a white solid (72.5 g, 78% yield).

Optimization and Mechanistic Insights

Regioselectivity in Isoxazole Formation

The patent CN116283810A demonstrates that the choice of acyl ester dictates substituent positioning. Ethyl acetoacetate ensures the methoxyphenyl group occupies the 5-position, while the carboxylate resides at the 3-position due to electronic and steric effects during cyclization.

Analytical Characterization Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, isoxazole-H), 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 7.25 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (s, 1H, NH), 3.89 (s, 3H, OCH₃), 3.12 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.51 (s, 2H, CH₂), 1.28 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

- HRMS : m/z calculated for C₂₁H₂₁N₂O₃ [M+H]⁺: 349.1547; found: 349.1549.

Purity and Yield Comparison

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Oximation | 95 | 98 |

| Halogenation | 93 | 97 |

| Cyclization | 85 | 99 |

| Ester Hydrolysis | 92 | 99 |

| Final Coupling | 78 | 98 |

Industrial Scalability and Environmental Impact

The patent route eliminates column chromatography, favoring crystallization for purification—a critical advantage for large-scale production. Solvent recovery systems for ethanol and DMA reduce waste, while aqueous workups minimize organic solvent usage.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity Method |

|---|---|---|---|

| Isoxazole formation | NH₂OH·HCl, EtOH, Δ, 12h | 65–75 | TLC (hexane:EtOAc 3:1) |

| Acetamide coupling | EDC, HOBt, DMF, rt, 24h | 70–80 | HPLC (C18 column) |

Basic Question: Which analytical techniques are most effective for structural characterization of this compound, and how are spectral ambiguities resolved?

Methodological Answer:

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies methoxy (δ 3.8–4.0 ppm), isoxazole protons (δ 6.5–7.5 ppm), and acetamide NH (δ 8.2–8.5 ppm). Overlapping signals are resolved via 2D experiments (COSY, HSQC) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragments (e.g., loss of isopropylphenyl group) .

- IR : Stretching frequencies for amide C=O (~1650 cm⁻¹) and isoxazole C=N (~1600 cm⁻¹) validate functional groups .

Basic Question: What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Solubility : Thermodynamic solubility in PBS (pH 7.4) via HPLC quantification after 24h shaking .

Advanced Question: How can researchers investigate the mechanism of action when conflicting data arise between enzyme inhibition and cellular assays?

Methodological Answer:

- Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm target binding in live cells .

- Knockdown/Rescue Experiments : siRNA-mediated target silencing followed by compound treatment to validate specificity .

- Metabolomic Profiling : LC-MS/MS to identify off-target effects (e.g., altered ATP levels) .

Advanced Question: What computational strategies are employed to predict binding modes and optimize pharmacokinetics?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite for binding pose prediction in the isoxazole-acetamide pocket .

- QSAR Modeling : Train models with descriptors (e.g., logP, polar surface area) to optimize absorption .

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .

Advanced Question: How can synthetic by-products or low yields be addressed during scale-up?

Methodological Answer:

- By-Product Identification : LC-MS/MS to detect dimers or hydrolyzed intermediates; adjust stoichiometry of carbodiimide reagents .

- Process Optimization : Switch to flow chemistry for isoxazole cyclization (improves heat transfer and reduces side reactions) .

Advanced Question: How should researchers resolve discrepancies in stability data across different pH conditions?

Methodological Answer:

- Forced Degradation Studies : Expose compound to HCl (0.1 M, pH 1), NaOH (0.1 M, pH 13), and H₂O₂ (3%) at 40°C for 24h; monitor via HPLC .

- Degradation Kinetics : Fit data to Arrhenius equation to predict shelf-life under physiological conditions .

Advanced Question: What strategies validate the compound’s selectivity across structurally related targets?

Methodological Answer:

- Panel Screening : Test against 50+ kinases/phosphatases (e.g., Eurofins KinaseProfiler™) .

- Crystallography : Co-crystallize with off-target proteins (e.g., COX-2) to identify non-specific binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.